molecular formula C8H13N3O2 B11810870 tert-Butyl 1H-imidazol-2-ylcarbamate

tert-Butyl 1H-imidazol-2-ylcarbamate

Cat. No.: B11810870
M. Wt: 183.21 g/mol
InChI Key: VFDXXYHLRRIZMC-UHFFFAOYSA-N
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Description

tert-Butyl 1H-imidazol-2-ylcarbamate is a heterocyclic compound featuring an imidazole ring substituted at the 2-position with a tert-butyl carbamate group. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles, which are prevalent in bioactive molecules.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

tert-butyl N-(1H-imidazol-2-yl)carbamate

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H,1-3H3,(H2,9,10,11,12)

InChI Key

VFDXXYHLRRIZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN1

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1H-imidazol-2-ylcarbamate typically involves the reaction of imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Imidazole+tert-Butyl chloroformatetert-Butyl 1H-imidazol-2-ylcarbamate\text{Imidazole} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Imidazole+tert-Butyl chloroformate→tert-Butyl 1H-imidazol-2-ylcarbamate

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 1H-imidazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as or .

    Reduction: The compound can be reduced using reducing agents like or .

    Substitution: The tert-butyl group can be substituted with other functional groups using reagents like or .

Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane or ethanol , and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1H-imidazol-2-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 1H-imidazol-2-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with biological membranes , affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 1H-imidazol-2-ylcarbamate with structurally related compounds, emphasizing molecular features, physicochemical properties, and functional distinctions.

Table 1: Structural and Functional Comparison of tert-Butyl Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Notable Properties
This compound N/A C₈H₁₃N₃O₂ 183.21 (calc.) N/A Imidazole core with 2-position carbamate Likely moderate solubility; carbamate stability
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate 2223052-26-2 C₁₄H₂₄BN₃O₄ 309.17 98% Boronate ester substituent Enhanced reactivity for Suzuki couplings; 98% purity
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate 189560-83-6 C₁₃H₁₇N₃O₂ 247.29 N/A Benzimidazole core with methylene-linked carbamate Higher aromaticity; potential for DNA intercalation
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate N/A C₁₂H₁₆BrN₅O₂ 342.19 (calc.) N/A Imidazopyridine fused ring; bromine substituent Bioactive scaffold; bromine enables further functionalization
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₇H₂₅NO₄ 307.4 N/A Pyrrolidine core with hydroxymethyl and methoxyphenyl groups Chiral centers; potential for asymmetric synthesis
tert-Butyl 2-(1H-imidazol-1-yl)acetate N/A C₉H₁₄N₂O₂ 182.22 N/A Acetate ester linked to imidazole Dihedral angle of 80.54° between imidazole and acetate planes; centrosymmetric dimerization via C–H⋯O bonds

Key Comparative Insights:

Functional Group Diversity: The boronate ester derivative (CAS 2223052-26-2) is tailored for cross-coupling reactions, a feature absent in the parent compound .

Structural Rigidity vs. Flexibility: The imidazopyridine derivative (CAS N/A) introduces a fused-ring system, enhancing planarity and π-π stacking capability, whereas the pyrrolidine derivative (CAS 1186654-76-1) offers conformational flexibility due to its non-aromatic ring .

Crystallographic Behavior :

  • tert-Butyl 2-(1H-imidazol-1-yl)acetate exhibits a distinct dihedral angle (80.54°) between the imidazole and acetate planes, influencing its solid-state packing via C–H⋯O interactions. This contrasts with carbamate analogs, where hydrogen-bonding patterns may differ due to the N–H group in the carbamate moiety .

Synthetic Utility :

  • The bromine-substituted imidazopyridine (CAS N/A) serves as a versatile intermediate for nucleophilic substitutions, whereas the tert-butyl carbamate group in the parent compound provides a stable protecting group for amines during multi-step syntheses .

Purity and Applications: Compounds like the boronate ester (98% purity) and tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate (95% purity) highlight industrial relevance, with purities optimized for pharmaceutical intermediates .

Research Findings and Implications

  • Stability : The tert-butyl carbamate group generally confers resistance to enzymatic and chemical degradation compared to esters (e.g., tert-Butyl 2-(1H-imidazol-1-yl)acetate), which are more prone to hydrolysis .
  • Biological Relevance : Benzimidazole and imidazopyridine derivatives are associated with antimicrobial and anticancer activities, suggesting that this compound could be a precursor for such bioactive molecules .
  • Crystallographic Data : Structural studies (e.g., dihedral angles, hydrogen-bonding networks) provide insights into molecular conformations, aiding in the design of compounds with optimized solid-state properties .

Biological Activity

tert-Butyl 1H-imidazol-2-ylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O3C_9H_{13}N_3O_3. The structure features a tert-butyl group attached to an imidazole ring, which is further substituted with a carbamate functional group. This unique arrangement contributes to its biological activity by influencing solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
  • Fungal Activity : It also demonstrates antifungal properties against species like Candida albicans, making it a candidate for treating fungal infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar imidazole structures have been reported to induce apoptosis in cancer cells through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thus slowing down tumor growth.
  • Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Metal Ion Binding : The imidazole ring can chelate metal ions, which are crucial for the activity of many enzymes. This interaction can modulate enzyme activity, leading to altered biochemical pathways.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique characteristics of this compound:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamateFormyl group at the 5-positionEnhanced solubility due to formyl group
tert-Butyl (2-(1H-imidazol-1-yl)ethyl)carbamateEthyl substitution on imidazoleDifferent pharmacokinetic profile
Benzimidazole derivativesFused benzene ring with imidazoleIncreased stability and varied applications

This table highlights how structural variations influence biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study conducted by researchers at UC San Diego demonstrated that this compound effectively inhibited bacterial growth in vitro, with minimal cytotoxicity towards human cells .
  • Cancer Cell Studies : Research published in MDPI indicated that similar imidazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting potential for further development as anticancer agents .
  • Mechanistic Insights : A recent investigation into the binding affinity of this compound revealed its capability to interact with key metabolic enzymes, providing insights into its potential therapeutic roles .

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